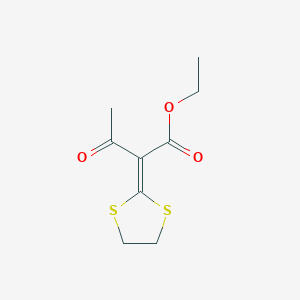
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin (II) acetylacetonate: is a coordination complex derived from the acetylacetonate anion and tin ions. It is a metal acetylacetonate compound, where the ligand acetylacetonate forms a chelate ring with the tin ion. This compound is widely used in various fields due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The customary method for preparing tin (II) acetylacetonate involves treating an acidic solution of tin ions with an ammonium or sodium acetylacetonate solution. The reaction typically involves mixing a solution of a tin salt with acetylacetone and then raising the pH of the solution until the complex precipitates .
Industrial Production Methods: In industrial settings, the preparation of tin (II) acetylacetonate often involves recrystallization from hot petroleum ether. The resulting green needles are filtered using Buchner filtration, rinsed with small portions of cold petroleum ether, and dried in a vacuum desiccator .
Analyse Chemischer Reaktionen
Types of Reactions: Tin (II) acetylacetonate undergoes various types of reactions, including:
Oxidation: Tin (II) acetylacetonate can be oxidized to form tin (IV) compounds.
Reduction: It can be reduced to form tin (0) or other lower oxidation state compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in a suitable solvent.
Major Products:
Oxidation: Tin (IV) acetylacetonate or other tin (IV) compounds.
Reduction: Tin metal or lower oxidation state tin compounds.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tin (II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tin-based compounds and materials.
Biology: Tin (II) acetylacetonate is used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, including as a component in drug delivery systems.
Industry: It is used in the production of thin films by atomic layer deposition (ALD) and atomic layer etching. .
Wirkmechanismus
The mechanism by which tin (II) acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands with the tin ion. This coordination forms a stable chelate ring, which can interact with various molecular targets. In the context of perovskite solar cells, for example, the acetylacetonate ligand coordinates with tin ions in the precursor solution, improving the crystallization process of perovskites .
Vergleich Mit ähnlichen Verbindungen
- Tin (IV) bis (acetylacetonate) dichloride
- Tin (II) acetate
- Lead (II) acetylacetonate
- Indium (III) acetylacetonate
- Iron (III) acetylacetonate
- Gallium (III) acetylacetonate
- Dibutyltin bis (acetylacetonate)
Comparison: Tin (II) acetylacetonate is unique due to its specific oxidation state and the stability of the chelate ring formed with the acetylacetonate ligands. Compared to other metal acetylacetonates, it offers distinct reactivity and stability, making it particularly useful in applications such as thin film deposition and catalysis .
Eigenschaften
Molekularformel |
C10H14O4Sn |
|---|---|
Molekulargewicht |
316.93 g/mol |
IUPAC-Name |
bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI-Schlüssel |
XDRPDDZWXGILRT-FDGPNNRMSA-L |
Isomerische SMILES |
C/C(=C/C(=O)C)/O[Sn]O/C(=C\C(=O)C)/C |
Kanonische SMILES |
CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)


![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
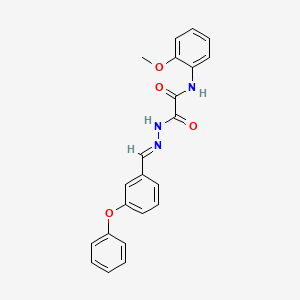
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
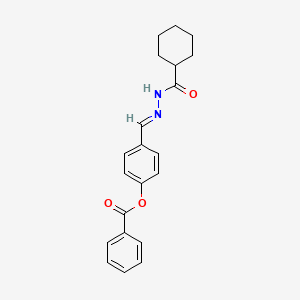
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

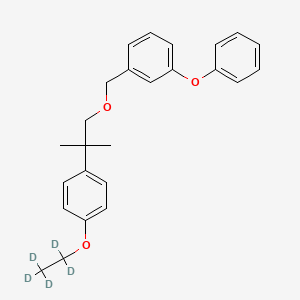
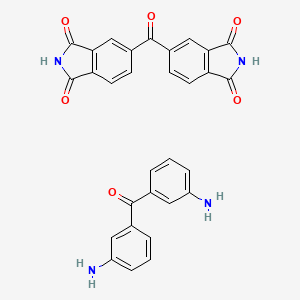

![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
